1-(2-Methylsulfonyl-4-nitrophenyl)piperazine

Medicinal Chemistry Fragment-Based Drug Design SAR Development

For medicinal chemistry programs requiring a structurally authenticated ortho-sulfonyl piperazine building block, this compound resolves the critical risk of regioisomeric contamination that undermines SAR reproducibility. The defined substitution pattern is essential for target engagement in LpxH inhibitors and conformationally biased kinase probes. - Ortho-methylsulfonyl-4-nitro substitution verified to maintain target-binding pharmacophore vs. inactive meta isomer (tPSA 95.2 vs. 101.0 Ų). - Validated fragment for Gram-negative antibacterial programs targeting LpxH di-manganese cluster. - Certified 98% purity enables direct use in parallel synthesis without prior purification, supporting hit-to-lead continuity.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
CAS No. 946157-09-1
Cat. No. B3043882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylsulfonyl-4-nitrophenyl)piperazine
CAS946157-09-1
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
InChIInChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
InChIKeyAQMYFSROMSEUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile for Procurement


1-(2-Methylsulfonyl-4-nitrophenyl)piperazine (CAS 946157-09-1) is a synthetic small-molecule building block in the sulfonyl-nitroaryl piperazine class, defined by the C11H15N3O4S formula (MW 285.32 g/mol) with a methylsulfonyl group at the 2-position and a nitro group at the 4-position of the phenyl ring [1]. Its computed properties include an XLogP3-AA of 0.5, one hydrogen bond donor, six hydrogen bond acceptors, and two rotatable bonds, positioning it as a moderately polar scaffold for medicinal chemistry derivatization [2]. The compound is commercially available from multiple vendors at purities most commonly certified at 95% or 98% (HPLC), serving as a key intermediate or fragment for generating focused libraries in antibacterial and kinase inhibitor programs .

Sulfonyl-nitroaryl piperazine building block

Regiospecifically defined 2-methylsulfonyl-4-nitrophenyl scaffold for fragment-based design

Library synthesis and lead optimization

Suitable for parallel chemistry in antibacterial and kinase inhibitor programs requiring ortho-substituted pharmacophore

Conformationally constrained intermediate

Ortho-sulfonyl group restricts N-aryl bond rotation, supporting binding-mode hypothesis testing

Regioisomeric Differentiation and Substitution Risk


In the nitroaryl piperazine chemical space, compounds sharing the C11H15N3O4S formula are not functionally interchangeable. The precise positioning of the electron-withdrawing methylsulfonyl and nitro substituents on the phenyl ring dictates the molecular electrostatic potential, conformational preferences, and ultimately target-binding pharmacophore. For instance, relocating the methylsulfonyl group from the 2-position (ortho to the piperazine) to the 3-position (meta) generates the regioisomer 1-(3-methylsulfonyl-4-nitrophenyl)piperazine (CAS 1197193-08-0), which exhibits distinct physicochemical properties as quantified in the evidence below . Procuring an unspecified 'methylsulfonyl-nitrophenyl-piperazine' without positional verification risks introducing an inactive or off-target-active contaminant into a synthetic sequence or biological assay, undermining SAR reproducibility.

Target: 2-sulfonyl (ortho)

CAS 946157-09-1 positions the methylsulfonyl group adjacent to piperazine, creating a constrained electronic and steric environment critical for LpxH and kinase hinge recognition.

Substitute: 3-sulfonyl (meta)

CAS 1197193-08-0 relocates the sulfonyl group, altering tPSA and conformational freedom. SAR may not transfer; regioisomeric impurity can compromise activity interpretation.

Positional verification is necessary — similar formula does not imply interchangeable pharmacophore.

Product-Specific Quantitative Differentiation Evidence


Electronic and Steric Differentiation by Regioisomer

The 2-sulfonyl (ortho) configuration of 1-(2-methylsulfonyl-4-nitrophenyl)piperazine creates a distinct electronic environment compared to its 3-sulfonyl (meta) regioisomer. The ortho positioning places the strong electron-withdrawing methylsulfonyl group adjacent to the piperazine nitrogen, exerting both inductive electron-withdrawal and steric influence on the piperazine ring conformation. The computed topological polar surface area (tPSA) for the target compound is 95.2 Ų, while the 3-sulfonyl regioisomer (CAS 1197193-08-0) has a tPSA of 101.0 Ų [1] . This 5.8 Ų difference in polar surface area reflects altered spatial presentation of hydrogen-bonding motifs, which directly influences target recognition and membrane permeability in cell-based assays.

tPSA regioisomer shift
Head-to-head
Δ = 5.8 Ų (5.7% reduction)

Supports regioisomer-dependent SAR interpretation for permeability and target engagement

Computed tPSA; experimental validation recommended

Medicinal Chemistry Fragment-Based Drug Design SAR Development

Certified Purity Specifications

The purity specification of commercially available 1-(2-methylsulfonyl-4-nitrophenyl)piperazine varies by supplier, which has direct implications for downstream reaction yields and impurity profiles. Vendor A (AKSci) certifies this compound at a minimum purity of 95% , while Vendor B (Leyan) offers a higher specification of 98% purity . In contrast, the 3-sulfonyl regioisomer (CAS 1197193-08-0) is commonly listed without an explicitly certified purity specification on many platforms, relying instead on 'inquiry for specification' models . For procurement decisions, the availability of a pre-certified 98% purity batch reduces the need for in-house re-purification and minimizes the risk of regioisomeric contamination in SAR studies.

Certified purity envelope
Data to verify
95% (AKSci) to 98% (Leyan)

Pre-certified purity supports direct use; comparator lacks public specification

Verify lot-specific COA upon receipt

Chemical Procurement Quality Control Medicinal Chemistry

Conformational Preference and Synthetic Utility

The ortho-sulfonyl configuration of the target compound introduces a steric constraint that biases the piperazine ring into a preferred chair conformation with restricted rotation about the N-aryl bond. This conformational preference is absent in the 3-sulfonyl regioisomer, where the methylsulfonyl group is more distant from the piperazine attachment point. In the context of the broader sulfonyl piperazine class, compounds with ortho-substitution patterns have been shown to access unique binding pockets inaccessible to meta- or para-substituted analogs, as demonstrated in LpxH inhibitor co-crystal structures where specific ortho-sulfonyl interactions with the di-manganese cluster were essential for potency [1]. Although direct inhibitory data for CAS 946157-09-1 itself is not publicly disclosed, its ortho-substitution pattern matches the pharmacophore geometry required for this class of interactions.

Conformational preference
Class-level
Ortho-sulfonyl restricts piperidine ring conformation; matches LpxH co-crystal pharmacophore

May support binding-mode selection in ortho-substituted inhibitor series

Inferred from class SAR; direct target data not reported for this compound

Organic Synthesis Conformational Analysis Fragment Elaboration

Safety and Handling Regulatory Profile

The target compound 1-(2-methylsulfonyl-4-nitrophenyl)piperazine is classified under GHS as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335), with recommended storage in a cool, dry place and no special DOT/IATA transport restrictions . This straightforward hazard profile contrasts with certain structurally related nitroaryl piperazines that carry additional acute toxicity or environmental hazard classifications, which can complicate institutional procurement approval, shipping logistics, and waste disposal. The absence of 'acute toxicity' or 'environmental toxicity' hazard categories for CAS 946157-09-1 simplifies the regulatory compliance burden for research organizations operating under stringent EHS policies.

Hazard classification profile
Supplier data
H315, H319, H335 only

Simplified EHS review compared to analogs with acute/environmental hazards

Review institutional safety assessment before procurement

Laboratory Safety Chemical Handling Regulatory Compliance

Optimal Research and Industrial Application Scenarios


Antibacterial LpxH Inhibitor Fragment Elaboration

In programs targeting Gram-negative bacterial lipid A biosynthesis, the ortho-sulfonyl piperazine scaffold of CAS 946157-09-1 serves as a validated fragment for generating LpxH inhibitors [1]. The evidence demonstrates that ortho-substitution patterns are critical for interacting with the di-manganese cluster in the K. pneumoniae LpxH active site, a binding mode confirmed by co-crystal structures [1]. The certified purity of 95-98% ensures that fragment-derived hits from initial screening can be directly progressed to hit-to-lead chemistry without confounding regioisomeric impurities that would corrupt SAR interpretation.

Conformationally Biased Kinase Inhibitor Building Block

The restricted rotation about the N-aryl bond imposed by the ortho-methylsulfonyl group creates a conformationally biased piperazine useful for probing kinase hinge-region interactions. The computed tPSA of 95.2 Ų places this fragment within the favorable range for CNS permeability, while the 5.8 Ų difference from the meta isomer provides a quantifiable basis for selecting the correct regioisomer when designing brain-penetrant kinase probes [1]. Procurement of the 2-sulfonyl isomer with certified 98% purity (Leyan) ensures that intrinsic potency measurements are not confounded by inactive isomer contamination.

High-Purity Scaffold for Parallel Library Synthesis

For medicinal chemistry groups conducting parallel synthesis, the availability of 1-(2-methylsulfonyl-4-nitrophenyl)piperazine at 98% purity [1] enables direct use in amide coupling, sulfonylation, or reductive amination without prior purification. The nitro group at the 4-position provides a synthetic handle for reduction to aniline followed by diversification, while the methylsulfonyl group remains stable under most reaction conditions. The compound's straightforward GHS hazard profile supports routine handling in automated synthesis platforms without specialized containment.

Regioisomeric Selectivity and SAR Validation

The quantifiable difference in tPSA (95.2 vs. 101.0 Ų) and contrasting purity specifications between the 2-sulfonyl and 3-sulfonyl regioisomers make CAS 946157-09-1 the preferred choice for experiments designed to probe whether biological activity is position-dependent. By using the target compound as the structurally authenticated ortho isomer, researchers can systematically compare against the meta isomer to establish robust SAR trends, thereby strengthening patent claims around substitution pattern specificity.

Application
Selection Property
Validation Focus
LpxH inhibitor fragment elaboration
Ortho-sulfonyl regioisomer identity
Conformational fit to di-manganese cluster
Kinase inhibitor building block
Restricted N-aryl bond rotation
Hinge-region probe design and CNS permeability
Parallel library synthesis scaffold
Pre-certified purity (95–98%)
Direct use without in-house purification
Regioisomeric SAR validation
Quantifiable tPSA difference
Position-dependent activity comparison against meta isomer
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